molecular formula C26H27FN4O3 B2932224 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea CAS No. 896363-15-8

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea

Cat. No.: B2932224
CAS No.: 896363-15-8
M. Wt: 462.525
InChI Key: REDIHNBXTSWQEQ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-(2-fluorophenyl)piperazine moiety, and a phenylurea backbone.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c27-21-8-4-5-9-22(21)30-12-14-31(15-13-30)23(19-10-11-24-25(16-19)34-18-33-24)17-28-26(32)29-20-6-2-1-3-7-20/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDIHNBXTSWQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

Chemical Structure

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing the bioactivity of compounds.
  • Piperazine ring : Contributes to pharmacological properties.
  • Urea linkage : Often associated with biological activity in medicinal chemistry.

This complex structure suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. Studies indicate that it can trigger cell cycle arrest and promote programmed cell death through various pathways, including mitochondrial dysfunction and activation of caspases .
  • In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 25.72 μM against MCF-7 breast cancer cells, showing a dose-dependent effect on cell viability .
  • In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth compared to control groups. Notably, tumor-bearing mice showed a marked decrease in tumor size when administered the compound over a specified treatment period .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperazine and benzo[d][1,3]dioxole moieties can significantly influence the biological activity of the compound. For example:

  • Substituting different groups on the piperazine ring alters its binding affinity to target receptors.
  • Variations in the benzo[d][1,3]dioxole structure can enhance or diminish anticancer efficacy.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (μM)Mechanism of Action
AnticancerMCF-7 (Breast)25.72 ± 3.95Induces apoptosis, cell cycle arrest
AnticancerU87 (Glioblastoma)45.2 ± 13.0Apoptosis induction
AnticancerA549 (Lung)TBDTBD

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines and provided insights into its pharmacodynamics:

  • Study Design : The study utilized flow cytometry to analyze apoptosis rates in treated vs. untreated cells.
  • Findings : Results indicated a significant increase in apoptotic cells in treated groups compared to controls, reinforcing the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Several compounds in the evidence share the 4-(aryl)piperazine or benzo[d][1,3]dioxol-5-yl groups, enabling direct comparisons:

Compound Name / ID Key Structural Differences Melting Point (°C) Yield (%) Pharmacological Notes (if available) Reference
Target Compound : 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea Urea group, 2-fluorophenyl-piperazine, ethyl linker Not reported Not reported Hypothesized CNS activity based on piperazine moiety
1-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazin-1-ium chloride Chlorophenyl-piperazine, phenethyl linker, chloride salt Not reported Not reported Crystal structure resolved (SCI-reported) [10, 17]
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide Propanamide linker instead of urea, 2-fluorophenyl-piperazine Not reported Not reported CAS 356078-60-9; potential neuroactive scaffold [21]
1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-4-(2,4,5-trifluorophenyl)piperidin-2-one Piperidinone core, trifluorophenyl substitution Not reported 46% Antibacterial/antiviral potential inferred [12]
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-(trifluoromethyl)phenyl)piperazine Trifluoromethylphenyl-piperazine, phenethyl linker 171–172 (HCl salt) 75% High yield; NMR-validated purity [2]

Urea-Containing Analogues

The urea group in the target compound is critical for hydrogen-bond interactions. Notable comparators include:

  • 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea (CAS 1396803-10-3): Replaces phenylurea with cyclohexylurea and introduces a hydroxypropyl linker. No pharmacological data reported .
  • 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea (CAS 1421477-59-9): Substitutes benzo[d][1,3]dioxol-5-yl with dihydrobenzofuran; retains phenylurea .

Research Findings and Implications

  • Structural Insights : Crystal structures of related compounds (e.g., 4-(3-chlorophenyl)piperazin-1-ium chloride ) highlight the planar geometry of the piperazine ring and its role in receptor binding.
  • Biological Relevance : Piperazine derivatives in the evidence are frequently associated with CNS modulation (e.g., dopamine D2/5-HT1A receptor affinity) . The urea group in the target compound may enhance selectivity via hydrogen bonding, as seen in urea-based kinase inhibitors .
  • Synthetic Challenges : High-yield synthesis (>75%) is achievable for piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl ), but steric hindrance from the urea group in the target compound may necessitate optimized coupling conditions.

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